

FT671: A Technical Guide to its Role in Deubiquitinating Enzyme Pathways

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Compound of Interest

Compound Name: FT671

Cat. No.: B607560

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Introduction

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target in oncology.[1][2][3] USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[4][5] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][5] By inhibiting USP7, **FT671** leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][6] This guide provides an in-depth overview of the mechanism of action of **FT671**, its impact on deubiquitinating enzyme pathways, and relevant experimental data and protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of **FT671** with its target, USP7.

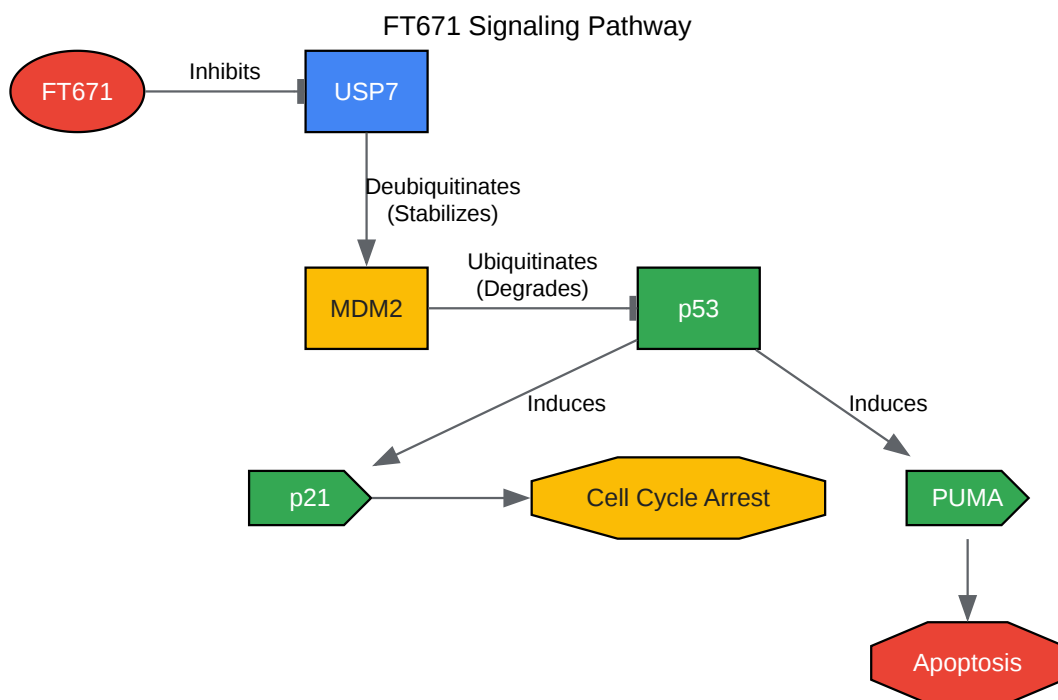
Parameter	Value	Target	Notes	Reference
Kd	65 nM (s.e.m. range: 45-92 nM)	USP7 catalytic domain (USP7CD)	Apparent dissociation constant.	[2]
IC50	52 nM (s.e.m. range: 29-94 nM)	USP7CD	Half-maximal inhibitory concentration.	[2][3][6]
IC50	69 nM (s.e.m. range: 39-120 nM)	USP7C-term (residues 208-1102)	Inhibition of a more active form of USP7.	[2]
Cell Proliferation IC50	33 nM	MM.1S multiple myeloma cells	Measured by CellTiter-Glo assay after 120 hours.	[2]

Mechanism of Action and Signaling Pathway

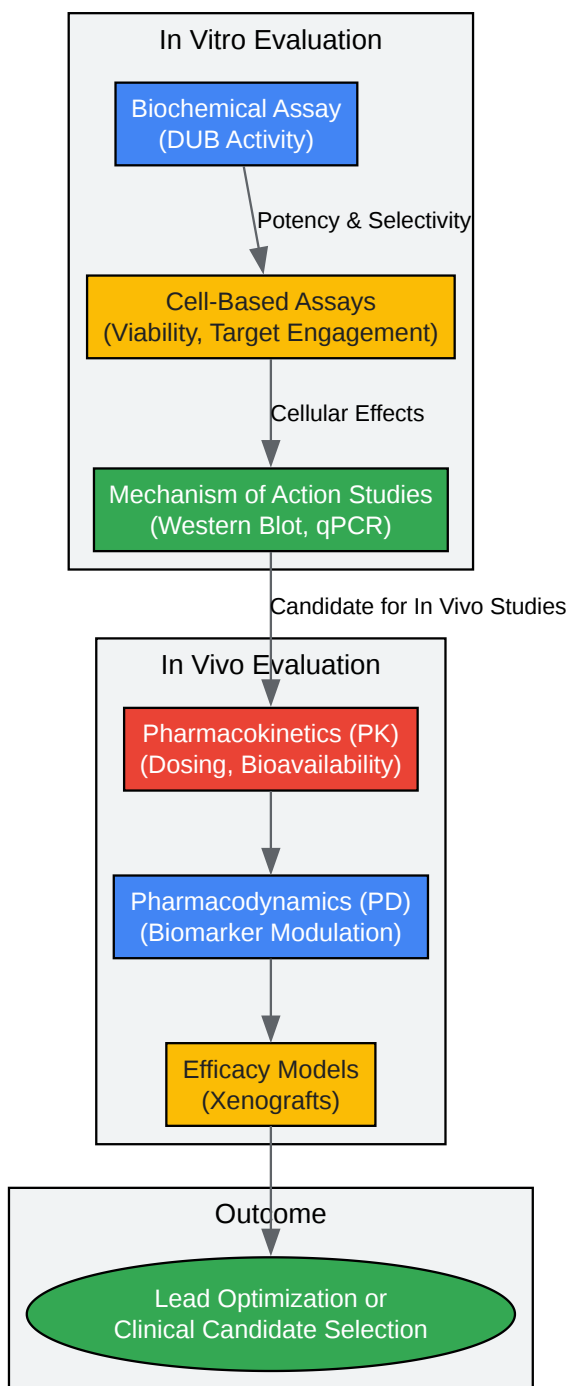
FT671 acts as a non-covalent inhibitor of USP7.[3][7] Co-crystal structures reveal that **FT671** binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[2] This binding sterically hinders the interaction of ubiquitin with the enzyme's active site, thereby preventing the deubiquitination of USP7 substrates.[4][8]

The primary downstream effect of **FT671**-mediated USP7 inhibition is the reactivation of the p53 tumor suppressor pathway.[2] In many cancers, p53 is kept inactive through continuous degradation mediated by the E3 ligase MDM2.[2] USP7 counteracts this by deubiquitinating and stabilizing MDM2. By inhibiting USP7, **FT671** disrupts this stabilization, leading to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[2] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[2] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which promotes cell cycle arrest, and BBC3 (encoding PUMA), which is involved in apoptosis.[2][3][6]

Beyond the p53-MDM2 axis, **FT671** has been shown to induce the degradation of other USP7 substrates, such as N-Myc in neuroblastoma cells, and UHRF1 and DNMT1, which are involved in DNA methylation and chromatin regulation.[2]



FT671 Preclinical Evaluation Workflow

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